molecular formula C7H9Cl2NO B1630971 2-Chloro-5-methoxyaniline hydrochloride CAS No. 85006-21-9

2-Chloro-5-methoxyaniline hydrochloride

Cat. No. B1630971
CAS RN: 85006-21-9
M. Wt: 194.06 g/mol
InChI Key: NQWBPXKJBZYGHZ-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxyaniline hydrochloride is a chemical compound that appears as a white to gray to brown powder or crystal . It is mainly used as a color developer for dyeing and printing of cotton, viscose, silk, and nylon fabrics .


Synthesis Analysis

The synthesis of 2-Chloro-5-methoxyaniline hydrochloride involves methoxylation, reduction, and salt-forming reaction of 2,5-dichloronitrobenzene .


Molecular Structure Analysis

The molecular formula of 2-Chloro-5-methoxyaniline hydrochloride is C7H8ClNO·HCl, and its molecular weight is 194.06 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-5-methoxyaniline hydrochloride are not detailed in the search results, it is known that anilines like this compound can undergo a variety of reactions, including nucleophilic substitution and reduction .


Physical And Chemical Properties Analysis

2-Chloro-5-methoxyaniline hydrochloride is a solid at 20 degrees Celsius . It has a density of 1.261 g/mL at 25 °C . It is soluble in ethanol and ether .

Scientific Research Applications

  • “2-Chloro-5-methoxyaniline hydrochloride” is also known as "6-Chloro-m-anisidine hydrochloride" .
  • It is used in chemical synthesis studies .
  • Another application of 2-Chloro-5-methoxyaniline is in the preparation of 4-amino-5-chloro-2-methoxyphenyl thiocyanate .
  • Dyeing and Printing : This compound is used as a color developer for dyeing and printing of cotton, viscose, silk, and nylon fabrics .

  • Pigment Production : It can also be used as an intermediate for fast pigments and other dyes .

  • Chemical Synthesis : It is used in the preparation of 4-amino-5-chloro-2-methoxyphenyl thiocyanate .

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-5-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWBPXKJBZYGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601005336
Record name 2-Chloro-5-methoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601005336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methoxyaniline hydrochloride

CAS RN

85006-21-9
Record name Benzenamine, 2-chloro-5-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85006-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601005336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-methoxyanilinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
A Begouin, MJRP Queiroz - 2009 - Wiley Online Library
… The aminocarbonylation reaction was also performed on 3-bromobenzo[b]thiophene with 2-chloro-5-methoxyaniline hydrochloride; (hetero)arylamide 11 was obtained in only 30 % …
LF Hennequin, J Allen, J Breed, J Curwen… - Journal of medicinal …, 2006 - ACS Publications
… The solvent was evaporated, and the crude 4-chloroquinazoline was reacted with 2-chloro-5-methoxyaniline hydrochloride (3.1 g, 16 mmol) in propan-2-ol (50 mL). The mixture was …
Number of citations: 389 pubs.acs.org
L Qiao, E Fisher, L McMurray… - …, 2019 - Wiley Online Library
… Analogously, 2-chloro-5-methoxyaniline hydrochloride 9 reacted with benzyloxyacetaldehyde 17 under reductive conditions to form the amine 18 (Scheme 2) in 74 % yield. As with the …
RB Bedford, M Betham - The Journal of Organic Chemistry, 2006 - ACS Publications
… 2-Chloro-5-methoxyaniline hydrochloride (97.0 mg, 0.5 mmol) and 2-bromoanisole (63.5 μL, 0.51 mmol) gave 4m as an off-white powder: 57 mg (50.0%); R f 0.38 (CHCl 3 ); mp 164−…
Number of citations: 213 pubs.acs.org
A Numadate, Y Mita, Y Matsumoto, S Fujii… - Chemical and …, 2014 - jstage.jst.go.jp
… This compound was prepared from 2-chloro-5-methoxyaniline hydrochloride by a method similar to that used for preparation of 7e. Yellow solid (288 mg, 0.940 mmol, 88%). H-NMR (…
Number of citations: 20 www.jstage.jst.go.jp
MJRP Queiroz, RC Calhelha, LA Vale-Silva… - European journal of …, 2010 - Elsevier
… When 2-chloro-5-methoxyaniline hydrochloride and 2-bromoaniline were used as coupling components the minor products 3a and 3b (Table 1), were also formed resulting from the …
Number of citations: 34 www.sciencedirect.com
Z Li, S Mei, J Liu, J Huang, H Yue, T Ge, K Wang… - European Journal of …, 2023 - Elsevier
… After 120 min incubation at 37 C, the reactions were quenched by the addition of cooled methanol with a mixture of internal standard (2-chloro-5-methoxyaniline hydrochloride, 0.5 mM). …
Number of citations: 2 www.sciencedirect.com
Y Qi, X Ding, K Wang, P Yan, X Guo, S Ma… - New Journal of …, 2022 - pubs.rsc.org
… After 120 min incubation at 37 C, the reactions were quenched by the addition of cooled methanol with a mixture of internal standard (2-chloro-5-methoxyaniline hydrochloride, 0.5 μM). …
Number of citations: 0 pubs.rsc.org
MJRP Queiroz, EMS Castanheira, TCT Lopes… - … of Photochemistry and …, 2007 - Elsevier
… The procedure described above was followed, using 2-chloro-5-methoxyaniline hydrochloride (100 mg, 0.500 mmol), pinacolborane (5 equiv.) and ethyl 3-bromobenzo[b]thiophene-2-…
Number of citations: 25 www.sciencedirect.com
Y Lei, B Zhang, D Liu, J Zhao, X Dai… - Journal of medicinal …, 2020 - ACS Publications
… After a 120 min incubation at 37 C, the reactions were quenched by the addition of cooled methanol with a mixture of internal standard (2-chloro-5-methoxyaniline hydrochloride, 0.5 μM)…
Number of citations: 5 pubs.acs.org

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